molecular formula C21H21NOS B4232853 N-mesityl-2-(1-naphthylthio)acetamide

N-mesityl-2-(1-naphthylthio)acetamide

Cat. No. B4232853
M. Wt: 335.5 g/mol
InChI Key: TZEBTZAHZZHEAI-UHFFFAOYSA-N
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Description

N-mesityl-2-(1-naphthylthio)acetamide, also known as MNAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

N-mesityl-2-(1-naphthylthio)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-mesityl-2-(1-naphthylthio)acetamide has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. Additionally, N-mesityl-2-(1-naphthylthio)acetamide has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of N-mesityl-2-(1-naphthylthio)acetamide is not fully understood. However, studies have suggested that N-mesityl-2-(1-naphthylthio)acetamide exerts its effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways. N-mesityl-2-(1-naphthylthio)acetamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
N-mesityl-2-(1-naphthylthio)acetamide has been shown to exhibit potent antioxidant and anti-inflammatory activities. N-mesityl-2-(1-naphthylthio)acetamide has also been shown to inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells. Additionally, N-mesityl-2-(1-naphthylthio)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-mesityl-2-(1-naphthylthio)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-mesityl-2-(1-naphthylthio)acetamide has several advantages for use in lab experiments. N-mesityl-2-(1-naphthylthio)acetamide is a stable compound that can be easily synthesized and purified. Additionally, N-mesityl-2-(1-naphthylthio)acetamide exhibits potent antioxidant and anti-inflammatory activities, making it a useful tool for studying the mechanisms of these processes. However, N-mesityl-2-(1-naphthylthio)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-mesityl-2-(1-naphthylthio)acetamide. One area of research is the development of N-mesityl-2-(1-naphthylthio)acetamide-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the evaluation of N-mesityl-2-(1-naphthylthio)acetamide's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-mesityl-2-(1-naphthylthio)acetamide and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Conclusion
In conclusion, N-mesityl-2-(1-naphthylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-mesityl-2-(1-naphthylthio)acetamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. N-mesityl-2-(1-naphthylthio)acetamide has several potential applications, including its use as a fluorescent probe for the detection of metal ions in biological systems and its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N-mesityl-2-(1-naphthylthio)acetamide and its potential applications in various fields.

properties

IUPAC Name

2-naphthalen-1-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS/c1-14-11-15(2)21(16(3)12-14)22-20(23)13-24-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEBTZAHZZHEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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